molecular formula C8H13BrN2O B1399492 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol CAS No. 1249695-94-0

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B1399492
CAS No.: 1249695-94-0
M. Wt: 233.11 g/mol
InChI Key: YZCWVVVBXCYWIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol” is characterized by the presence of a bromine atom and two nitrogen atoms in the pyrazole ring. More detailed structural information might be obtained through spectroscopic, thermal, and X-ray crystallographic analyses .

Scientific Research Applications

Catalytic Activities in Dinuclear Copper(II) Complexes

A study by Zhang et al. (2007) explored dinuclear copper(II) complexes derived from pyrazole-containing tridentate N2O ligands, including a variant similar to 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol. These complexes were characterized and investigated for their catalytic oxidation properties, modeling the functional properties of catechol oxidase (Zhang et al., 2007).

Synthesis and Characterization in Nickel(II), Zinc(II), and Palladium(II) Complexes

Another research by Zhang et al. (2008) synthesized and characterized metal coordination compounds including nickel(II), zinc(II), and palladium(II) complexes derived from pyrazole-based polydentate ligands related to this compound. Their structural properties were elucidated, revealing insights into their potential applications (Zhang et al., 2008).

Application in Corrosion Inhibitors

A DFT study by Wang et al. (2006) evaluated bipyrazole derivatives, including those related to the chemical , for their potential activity as corrosion inhibitors. The study assessed various parameters like energy gap and electron transfer, offering insights into their effectiveness in corrosion inhibition (Wang et al., 2006).

Biological Activity Study

Sherkar and Bhandarkar (2015) conducted a study involving compounds similar to this compound, exploring their antimicrobial activities. The synthesized compounds showed excellent antimicrobial properties, which could have implications in medical and pharmaceutical applications (Sherkar & Bhandarkar, 2015).

Antipsychotic Potential in Medicinal Chemistry

Wise et al. (1987) explored a series of novel potential antipsychotic agents, including derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound . These studies shed light on new avenues for developing antipsychotic drugs (Wise et al., 1987).

Photoinduced Tautomerization Studies

Vetokhina et al. (2012) investigated photoinduced tautomerization in pyrazoles, revealing unique properties that could be relevant for photochemical applications. The study provides a deeper understanding of the photoreactive nature of pyrazoles, including those related to the compound (Vetokhina et al., 2012).

Biochemical Analysis

Biochemical Properties

1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic research applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can alter the expression of certain genes and modulate metabolic pathways . These effects are crucial for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to bind to specific enzymes, thereby inhibiting or activating their function . This binding can lead to downstream effects on cellular processes and gene expression, ultimately influencing cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies are essential to understand its sustained impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective application in research and potential therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within specific tissues, influencing its overall activity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCWVVVBXCYWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(C)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.